

Stereochemistry and Absolute Configuration of (+)-N-Methylallosedridine: A Technical Overview

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Compound of Interest

Compound Name: (+)-N-Methylallosedridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the stereochemistry and absolute configuration of the piperidine alkaloid, **(+)-N-Methylallosedridine**. The determination of the precise three-dimensional arrangement of atoms in this natural product is crucial for understanding its biological activity, guiding synthetic efforts, and informing drug development programs.

Core Concepts in Stereochemistry

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. For chiral molecules like **(+)-N-Methylallosedridine**, which are non-superimposable on their mirror images, the absolute configuration describes the definitive 3D arrangement of its substituents around the chiral centers. This is most commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each stereocenter. The direction of rotation of plane-polarized light, indicated by (+) for dextrorotatory or (-) for levorotatory, is an experimentally determined property that does not directly reveal the absolute configuration.

Absolute Configuration of (+)-N-Methylallosedridine

Through extensive stereochemical studies, the absolute configuration of **(+)-N-Methylallosedridine** has been unequivocally established as (+)-(2R)-2-[(2S)-2-hydroxypropyl]-1-methylpiperidine. This assignment indicates the specific spatial orientation of

the substituents at the two chiral centers within the molecule: C-2 of the piperidine ring and C-2' of the hydroxypropyl side chain.

Methods of Determination

The elucidation of the absolute configuration of **(+)-N-Methylallosedridine** was primarily achieved through a combination of two powerful techniques:

- **Optical Rotatory Dispersion (ORD):** This chiroptical technique measures the change in optical rotation of a substance with varying wavelengths of light. The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the stereochemistry of the molecule. For piperidine alkaloids, the sign of the Cotton effect associated with the $n \rightarrow \sigma^*$ transition of the nitrogen atom is often used to determine the configuration of the α -carbon of the piperidine ring.
- **Chemical Correlation:** This method involves chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa, through a series of stereochemically unambiguous reactions. By relating the two molecules, the absolute configuration of the unknown compound can be deduced.

Quantitative Data

While the definitive absolute configuration is well-established in the scientific literature, detailed quantitative data from the original stereochemical determination studies, such as specific rotation values from the seminal experiments and the raw data from Optical Rotatory Dispersion (ORD) analyses, are not readily available in publicly accessible databases. For researchers requiring this specific information, it is recommended to consult the primary literature from the initial isolation and characterization studies of Sedum alkaloids.

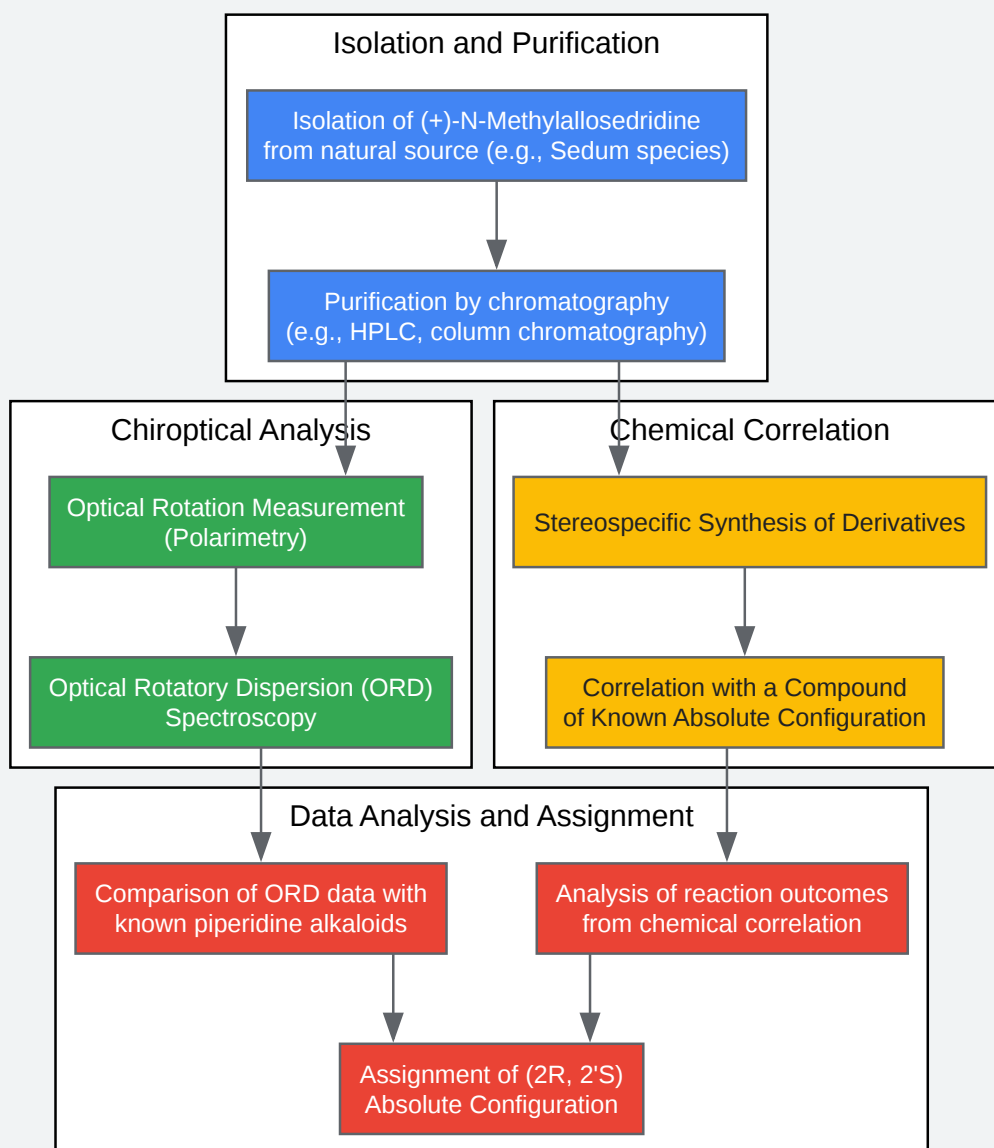
Parameter	Value
IUPAC Name	(+)-(2R)-2-[(2S)-2-hydroxypropyl]-1-methylpiperidine
Absolute Configuration	C-2: R, C-2': S
Optical Activity	Dextrorotatory (+)

Experimental Protocols

Detailed, step-by-step experimental protocols for the original determination of the absolute configuration of **(+)-N-Methylallosedridine** via Optical Rotatory Dispersion and chemical correlation are not available in the reviewed literature. However, a general workflow for such a determination is outlined below.

General Workflow for Absolute Configuration Determination

Logical Workflow for Absolute Configuration Determination

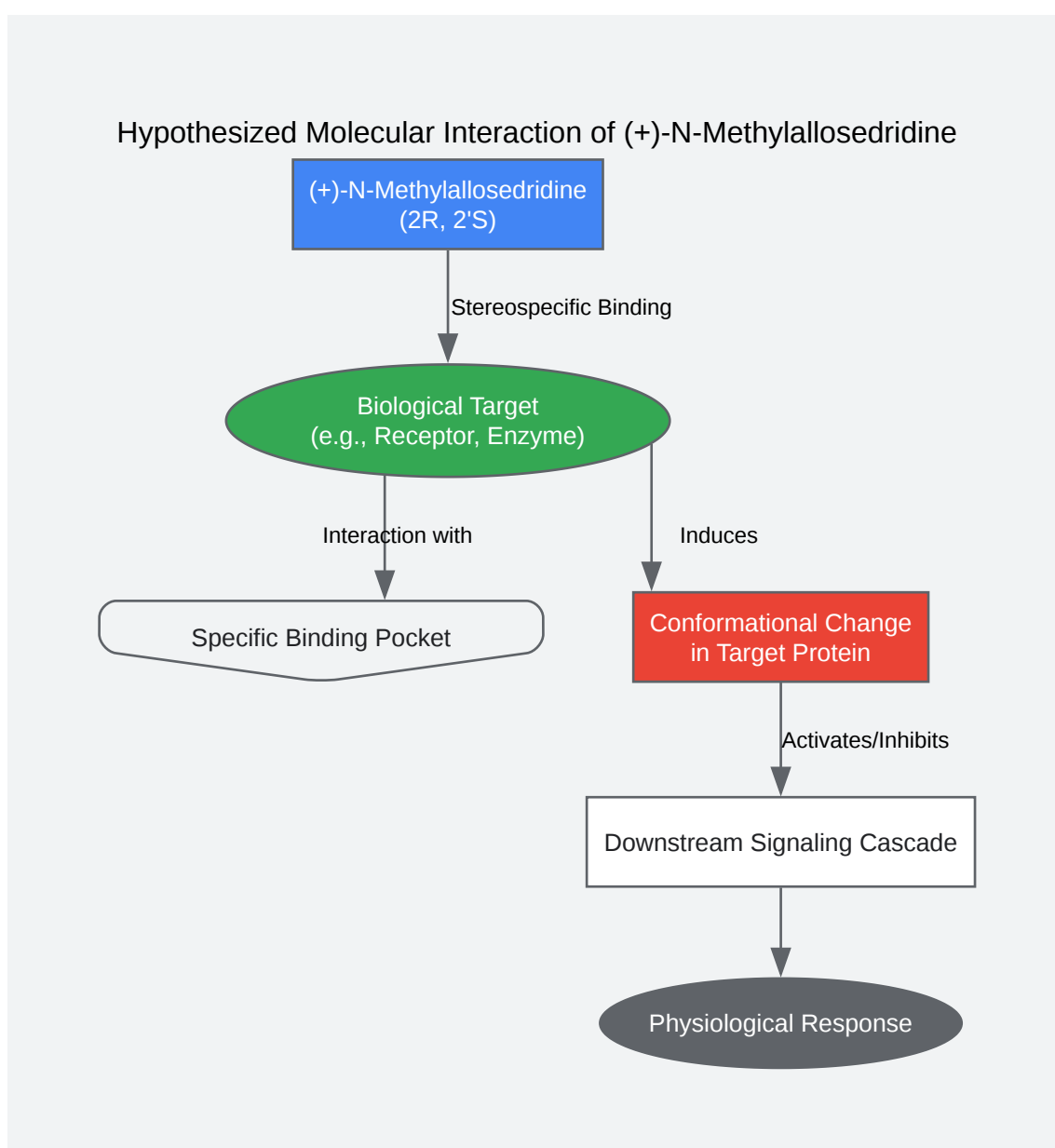


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Caption: A logical workflow for determining the absolute configuration of a natural product like **(+)-N-Methylallosedridine**.

Signaling Pathways and Biological Relevance

The precise stereochemistry of **(+)-N-Methylallosedridine** is critical for its interaction with biological targets. As a piperidine alkaloid, it may interact with various receptors and enzymes in the central and peripheral nervous systems. The specific (2R, 2'S) configuration dictates the molecule's shape and the presentation of its functional groups (the nitrogen atom and the hydroxyl group), which in turn governs its binding affinity and efficacy at its molecular targets. Further research into the specific signaling pathways modulated by **(+)-N-Methylallosedridine** is warranted to fully elucidate its pharmacological profile.



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Caption: A diagram illustrating the critical role of stereochemistry in the interaction of **(+)-N-Methylallosedridine** with its biological target.

Conclusion

The absolute configuration of **(+)-N-Methylallosedridine** has been confidently assigned as (+)-(2R)-2-[(2S)-2-hydroxypropyl]-1-methylpiperidine based on chiroptical and chemical correlation studies. This fundamental stereochemical information is indispensable for any research or development activities involving this natural product, from synthetic chemistry and medicinal chemistry to pharmacology and clinical development. While detailed original experimental data is not widely disseminated, the established absolute configuration provides a solid foundation for future investigations into the therapeutic potential of this and related piperidine alkaloids.

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